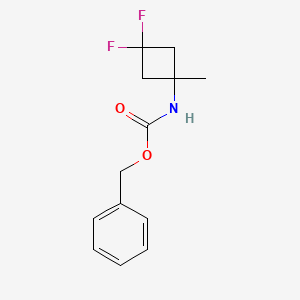

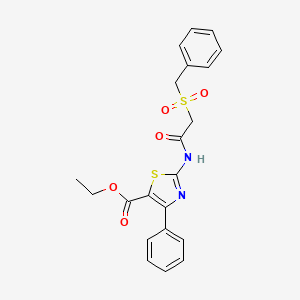

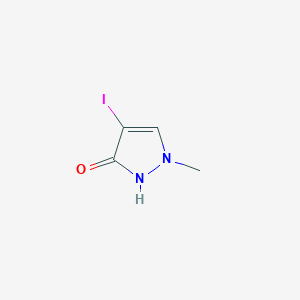

2-((4-(3-氯-4-甲基苯基)-3-氧代-3,4-二氢吡嗪-2-基)硫代)-N-(3,4-二甲氧基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives, including compounds similar to the one , involves multi-step chemical reactions that lead to the formation of the target molecule with specific functional groups. Studies like those by Sunder and Maleraju (2013) have outlined detailed synthetic pathways that involve reacting specific pyrazole derivatives with various substituted acetamides to obtain novel compounds with potential anti-inflammatory activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

Crystal structure analysis provides insight into the arrangement of atoms within a compound and the spatial orientation of its molecular framework. Studies by Narayana et al. (2016) on similar acetamide derivatives have utilized techniques like X-ray crystallography to elucidate the molecular structure, showcasing the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystalline form (Narayana et al., 2016).

Chemical Reactions and Properties

The reactivity of acetamide derivatives is influenced by the presence of functional groups that participate in various chemical reactions. Research by Salian, Narayana, and Sarojini (2017) on related compounds highlights the synthesis and spectroscopic characterization, indicating how functional groups like pyrazole and thiazole rings react under certain conditions to form new structures with distinct properties (Salian et al., 2017).

科学研究应用

氯乙酰胺除草剂和代谢研究

氯乙酰胺除草剂:氯乙酰胺类化合物,如阿拉克洛和美扎克洛,被用作除草剂,用于控制各种作物中的一年生草本和阔叶杂草。这些研究探讨了氯乙酰胺对绿藻脂肪酸合成的抑制作用,揭示了它们的作用机制和环境影响(Weisshaar & Böger, 1989)。

代谢比较:比较人类和大鼠肝微粒体中氯乙酰胺除草剂的代谢研究提供了对它们代谢途径的见解,特定代谢物在其毒理学特性中的作用,以及物种间代谢的差异。这些知识对评估人类健康风险和了解这些化合物的致癌潜力至关重要(Coleman et al., 2000)。

合成和生物活性

新化合物的合成:对具有抗炎活性的新化合物,如N-(3-氯-4-氟苯基)-2衍生物的合成研究,展示了这些化学结构的潜在治疗应用。这些研究有助于开发具有特定生物活性的新药(Sunder & Maleraju, 2013)。

抗氧化活性:由吡唑-乙酰胺衍生物构建的配位络合物已被研究其抗氧化活性。这类研究探讨了这些化合物在对抗与氧化应激相关的疾病中的潜力,突显了乙酰胺衍生物在药物化学中的多功能性(Chkirate et al., 2019)。

非线性光学性质

- 理论研究:关于晶态乙酰胺结构的非线性光学性质的研究,包括它们在极化方面的环境影响,突显了这些化合物在光子器件和光学应用中的潜力。这类研究有助于开发用于先进技术应用的新材料(Castro et al., 2017)。

属性

IUPAC Name |

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-13-4-6-15(11-16(13)22)25-9-8-23-20(21(25)27)30-12-19(26)24-14-5-7-17(28-2)18(10-14)29-3/h4-11H,12H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKWCFWQTIVFLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Cyanoanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B2498961.png)

![3-Benzyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2498966.png)

![2-[4-(Methoxymethyl)oxan-4-yl]acetic acid](/img/structure/B2498968.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2498974.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2498976.png)

![2-{[(4-Fluorophenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B2498979.png)